N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound characterized by the presence of benzodioxole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the furan rings. The final step involves the coupling of these intermediates to form the oxamide linkage under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(1,3-benzodioxol-5-ylmethylene)-1-ethyl-4-piperidinone
- 4-Benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness
N-(1,3-Benzodioxol-5-ylmethyl)-N’-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide is unique due to its specific combination of benzodioxole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c23-13(14-5-6-17(29-14)15-2-1-7-26-15)10-22-20(25)19(24)21-9-12-3-4-16-18(8-12)28-11-27-16/h1-8,13,23H,9-11H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIBZWVRYBPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.